1-(1-(4-Bromophenyl)ethyl)pyrrolidine is an organic compound with the molecular formula CHBrN. This compound is a derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. It features a bromophenyl group attached to an ethyl side chain, making it a significant compound in organic and medicinal chemistry due to its structural properties and potential applications.
This compound can be synthesized through various methods, including substitution reactions and reductive amination. It serves as an intermediate in the synthesis of more complex organic molecules and is utilized in biological studies, particularly in receptor-ligand interactions and enzyme inhibition .
1-(1-(4-Bromophenyl)ethyl)pyrrolidine falls under the classification of heterocyclic compounds, specifically those containing nitrogen. It is relevant in medicinal chemistry and organic synthesis, often used as a building block for pharmaceuticals targeting neurological disorders .
The synthesis of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine can be achieved through several methods:
The industrial production often employs large-scale batch reactions using the substitution method due to its simplicity and high yield. Reaction conditions are optimized to ensure maximum efficiency and purity of the final product .
The molecular structure of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine consists of a pyrrolidine ring bonded to an ethyl group, which is further substituted with a para-bromophenyl group. The presence of the bromine atom influences both the electronic properties and reactivity of the compound.
1-(1-(4-Bromophenyl)ethyl)pyrrolidine can undergo various chemical reactions:
The mechanism by which 1-(1-(4-Bromophenyl)ethyl)pyrrolidine exerts its effects is primarily related to its interactions with biological receptors. It may act as a ligand for various receptors involved in neurological pathways, influencing neurotransmitter activity.
1-(1-(4-Bromophenyl)ethyl)pyrrolidine has several applications:
1-(1-(4-Bromophenyl)ethyl)pyrrolidine (CAS: 78065-00-6) is systematically named as 1-[1-(4-bromophenyl)ethyl]pyrrolidine under IUPAC conventions. Its molecular formula is C₁₂H₁₆BrN, with a molecular weight of 254.17 g/mol [4]. The hydrochloride salt form (CAS: 1803591-42-5) has the formula C₁₂H₁₇BrClN and a molecular weight of 290.63 g/mol [9]. Key structural features include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | |
---|---|---|---|---|---|
1-(1-(4-Bromophenyl)ethyl)pyrrolidine | 78065-00-6 | C₁₂H₁₆BrN | 254.17 | Free base; chiral center | |
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride | 1803591-42-5 | C₁₂H₁₇BrClN | 290.63 | Water-soluble salt; enhanced crystallinity | |
1-(4-Bromophenyl)pyrrolidine | 22090-26-2 | C₁₀H₁₂BrN | 226.11 | Lacks ethyl spacer; planar conformation | [3] [7] |
The ethyl spacer between the pyrrolidine and bromophenyl ring introduces torsional flexibility, allowing the molecule to adopt bioactive conformations inaccessible to simpler analogs like 1-(4-bromophenyl)pyrrolidine [7].
Pyrrolidine’s integration into drug design originated from natural product alkaloids (e.g., nicotine and hygrine) but rapidly expanded through synthetic innovation:
Table 2: Milestones in pyrrolidine-based drug development
Era | Therapeutic Breakthrough | Role of Pyrrolidine |
---|---|---|
1950s | Procyclidine (CNS) | Chiral backbone for receptor binding |
1980s | Captopril (Cardiovascular) | Zn²⁺-binding motif via thiol group |
2020s | Pacritinib/Futibatinib (Oncology) | Solubility enhancement; 3D pharmacophore extension |
Advances in asymmetric synthesis—particularly proline-derived chiral auxiliaries and transition-metal catalysis—allowed precise stereocontrol at pyrrolidine’s C2/C3 positions, critical for optimizing target selectivity [2] [8].
The 4-bromophenyl moiety in 1-(1-(4-Bromophenyl)ethyl)pyrrolidine serves multiple strategic functions in molecular design:
Table 3: Impact of bromophenyl modifications on pharmacodynamics
Modification | Conformational Effect | Target Interaction Consequence |
---|---|---|
para-Br (preferred) | Optimal dihedral angle (60°) | Enhanced halogen bonding; lipophilic fit |
ortho-Br | Steric hindrance; reduced ring flexibility | Weaker π-stacking |
Ethyl spacer vs. direct link | Torsional flexibility (±30°) | Adaptive binding to enantioselective sites |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0